molecular formula C8H6N2O B1346377 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde CAS No. 25957-65-7

1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

Cat. No. B1346377
M. Wt: 146.15 g/mol
InChI Key: IAMJYHYPXUQXGI-UHFFFAOYSA-N
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Patent
US07608627B2

Procedure details

A mixture of 1H-pyrrolo[2,3-c]pyridine-3-carboxaldehyde (100 mg, 0.68 mmol) and THF (6.8 mL) was cooled to −40° C. and phenylmagnesium chloride (0.68 mL, 1.36 mmol) was added. The reaction mixture was warmed to room temperature and refluxed for 1 h. The reaction mixture was cooled to room temperature and quenched with saturated NH4Cl and then water was added. The aqueous layer was extracted with EtOAc (1×), dried (MgSO4) and filtered, and the solvent was removed. The crude material was purified by Biotage chromatography (90:10 to 85:15 methylene chloride/methanol) to give phenyl(1H-pyrrolo[2,3-c]pyridin-3-yl)methanol as a yellow solid (65.5 mg, 43%): Rf 0.11 (90:10 methylene chloride/methanol); 1H NMR (300 MHz, CD3OD) (6.09 (1H, s), 7.25-7.27 (1H, m), 7.32-7.35 (3H, m), 7.46-7.48 (3H, m), 7.96-7.97 (1H, d, J=5.6 Hz), 8.64 (1H, s); ESI MS m/z 225 [C14H12N2O+H]+; Estimated Purity: >90% by 1H NMR analysis.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
6.8 mL
Type
solvent
Reaction Step One
Quantity
0.68 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2=[CH:6][N:7]=[CH:8][CH:9]=[C:4]2[C:3]([CH:10]=[O:11])=[CH:2]1.[C:12]1([Mg]Cl)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>C1COCC1>[C:12]1([CH:10]([C:3]2[C:4]3[C:5](=[CH:6][N:7]=[CH:8][CH:9]=3)[NH:1][CH:2]=2)[OH:11])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
N1C=C(C=2C1=CN=CC2)C=O
Name
Quantity
6.8 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.68 mL
Type
reactant
Smiles
C1(=CC=CC=C1)[Mg]Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
quenched with saturated NH4Cl
ADDITION
Type
ADDITION
Details
water was added
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
The crude material was purified by Biotage chromatography (90:10 to 85:15 methylene chloride/methanol)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(O)C1=CNC2=CN=CC=C21
Measurements
Type Value Analysis
AMOUNT: MASS 65.5 mg
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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